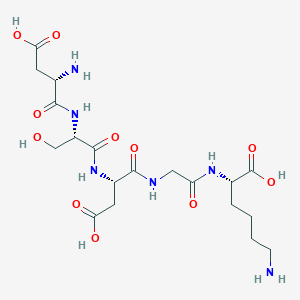
Aspartyl-seryl-aspartyl-glycyl-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspartyl-seryl-aspartyl-glycyl-lysine (ASDGLK) is a peptide sequence that has been extensively studied for its potential applications in various fields of research. This peptide sequence is composed of five amino acids, namely aspartic acid, serine, glycine, lysine, and aspartic acid. The unique composition of ASDGLK makes it an interesting molecule to study, as it has been shown to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Aspartyl-seryl-aspartyl-glycyl-lysine is not fully understood. However, it has been shown to interact with integrins, which are transmembrane receptors that play a crucial role in cell adhesion and signaling. Aspartyl-seryl-aspartyl-glycyl-lysine has been shown to inhibit integrin-mediated cell adhesion and migration. Additionally, Aspartyl-seryl-aspartyl-glycyl-lysine has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
Aspartyl-seryl-aspartyl-glycyl-lysine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, Aspartyl-seryl-aspartyl-glycyl-lysine has been shown to modulate the immune response by regulating the production of cytokines. Aspartyl-seryl-aspartyl-glycyl-lysine has also been shown to have anti-inflammatory effects. Furthermore, Aspartyl-seryl-aspartyl-glycyl-lysine has been shown to promote the differentiation of osteoblasts, which are cells responsible for bone formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Aspartyl-seryl-aspartyl-glycyl-lysine in lab experiments is its stability. Aspartyl-seryl-aspartyl-glycyl-lysine is a stable peptide sequence that can be easily synthesized and purified. Additionally, Aspartyl-seryl-aspartyl-glycyl-lysine can be easily conjugated to various drugs and used as a carrier to target specific cells or tissues. However, one of the limitations of using Aspartyl-seryl-aspartyl-glycyl-lysine in lab experiments is its cost. The synthesis and purification of Aspartyl-seryl-aspartyl-glycyl-lysine can be expensive, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for the study of Aspartyl-seryl-aspartyl-glycyl-lysine. One direction is the development of Aspartyl-seryl-aspartyl-glycyl-lysine-based drug delivery systems for targeted therapy. Another direction is the study of the mechanism of action of Aspartyl-seryl-aspartyl-glycyl-lysine and its interaction with integrins. Additionally, the study of the potential use of Aspartyl-seryl-aspartyl-glycyl-lysine in tissue engineering and regenerative medicine is an exciting area of research. Finally, the development of more cost-effective methods for the synthesis and purification of Aspartyl-seryl-aspartyl-glycyl-lysine would make it more accessible for researchers to study.
Métodos De Síntesis
Aspartyl-seryl-aspartyl-glycyl-lysine can be synthesized using solid-phase peptide synthesis (SPPS) methods. SPPS involves building a peptide chain one amino acid at a time, starting from the C-terminus. The synthesis of Aspartyl-seryl-aspartyl-glycyl-lysine involves the coupling of the aspartic acid, serine, glycine, lysine, and aspartic acid residues in the correct order. Once the peptide chain is synthesized, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Aspartyl-seryl-aspartyl-glycyl-lysine has been studied for its potential applications in various fields of research. One of the most promising applications of Aspartyl-seryl-aspartyl-glycyl-lysine is in drug delivery systems. Aspartyl-seryl-aspartyl-glycyl-lysine can be conjugated to various drugs and used as a carrier to target specific cells or tissues. Aspartyl-seryl-aspartyl-glycyl-lysine has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, Aspartyl-seryl-aspartyl-glycyl-lysine has been studied for its potential use in tissue engineering and regenerative medicine.
Propiedades
Número CAS |
125464-46-2 |
|---|---|
Nombre del producto |
Aspartyl-seryl-aspartyl-glycyl-lysine |
Fórmula molecular |
C19H32N6O11 |
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H32N6O11/c20-4-2-1-3-10(19(35)36)23-13(27)7-22-17(33)11(6-15(30)31)24-18(34)12(8-26)25-16(32)9(21)5-14(28)29/h9-12,26H,1-8,20-21H2,(H,22,33)(H,23,27)(H,24,34)(H,25,32)(H,28,29)(H,30,31)(H,35,36)/t9-,10-,11-,12-/m0/s1 |
Clave InChI |
YTXBJGMYOPYBAT-BJDJZHNGSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
SMILES |
C(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
SMILES canónico |
C(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Otros números CAS |
125464-46-2 |
Secuencia |
DSDGK |
Sinónimos |
Asp-Ser-Asp-Gly-Lys aspartyl-seryl-aspartyl-glycyl-lysine DSDGK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



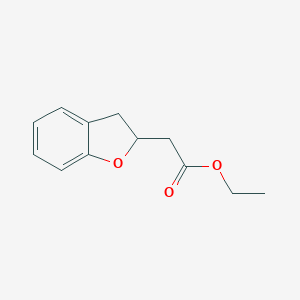
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)](/img/structure/B144604.png)
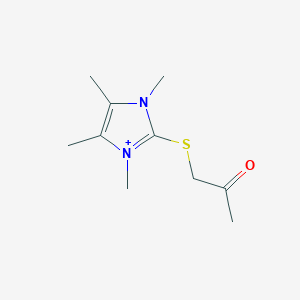

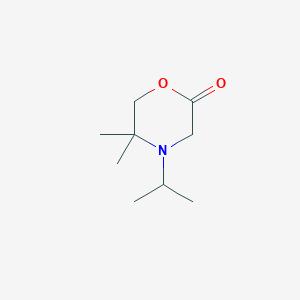
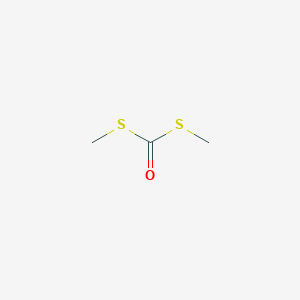

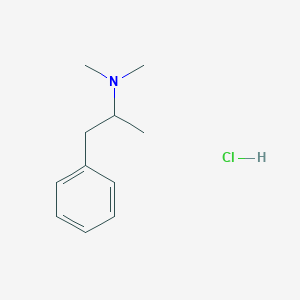
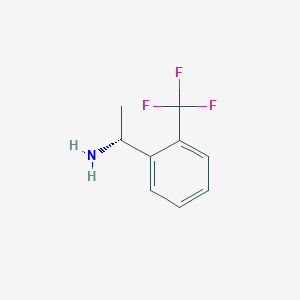
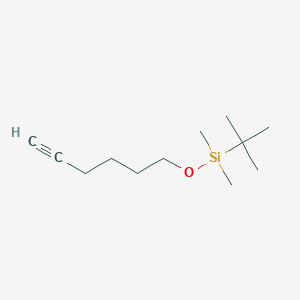
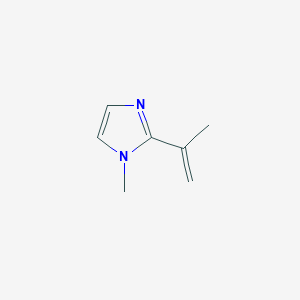
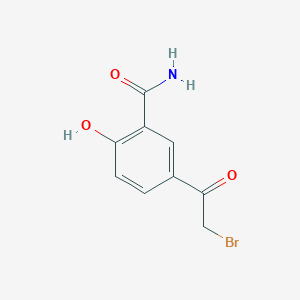

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)